![molecular formula C11H10ClNO5 B7540826 2-[(7-Chloro-1,3-benzodioxole-5-carbonyl)amino]propanoic acid](/img/structure/B7540826.png)
2-[(7-Chloro-1,3-benzodioxole-5-carbonyl)amino]propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(7-Chloro-1,3-benzodioxole-5-carbonyl)amino]propanoic acid is a chemical compound that has gained significant attention in scientific research due to its potential as a therapeutic agent. This compound is also known as CX-5461 and is a small molecule inhibitor of RNA polymerase I transcription. In
Mechanism of Action
CX-5461 selectively inhibits RNA polymerase I transcription by binding to a specific DNA sequence within the ribosomal DNA (rDNA) promoter. This results in the disruption of ribosome biogenesis, which is necessary for cell proliferation. The inhibition of RNA polymerase I transcription by CX-5461 leads to the activation of the p53 pathway, which induces cell cycle arrest and apoptosis.
Biochemical and Physiological Effects
The inhibition of RNA polymerase I transcription by CX-5461 has several biochemical and physiological effects. It leads to the downregulation of ribosome biogenesis, which affects protein synthesis and cell proliferation. CX-5461 also activates the p53 pathway, which induces cell cycle arrest and apoptosis. In addition, CX-5461 has been shown to induce DNA damage and activate DNA damage response pathways.
Advantages and Limitations for Lab Experiments
One of the advantages of CX-5461 for lab experiments is its selectivity for RNA polymerase I transcription. This allows for the specific inhibition of ribosome biogenesis, making it a useful tool for studying the role of ribosome biogenesis in cell proliferation and cancer. However, CX-5461 has limitations as well. It has been shown to have off-target effects on other RNA polymerases, which can complicate the interpretation of results. In addition, CX-5461 has poor solubility, which can limit its use in certain experimental settings.
Future Directions
There are several future directions for the study of 2-[(7-Chloro-1,3-benzodioxole-5-carbonyl)amino]propanoic acid. One area of interest is the development of more potent and selective inhibitors of RNA polymerase I transcription. Another direction is the investigation of the role of CX-5461 in combination with other anticancer agents. Additionally, the use of CX-5461 as a tool to study ribosome biogenesis and its role in cancer biology is an area of ongoing research. Finally, the potential use of CX-5461 in the treatment of other diseases, such as neurodegenerative disorders, is an area of exploration.
Conclusion
In conclusion, 2-[(7-Chloro-1,3-benzodioxole-5-carbonyl)amino]propanoic acid, also known as CX-5461, is a small molecule inhibitor of RNA polymerase I transcription with potential as an anticancer agent. Its selectivity for RNA polymerase I transcription makes it a useful tool for studying the role of ribosome biogenesis in cancer and other diseases. While CX-5461 has limitations, ongoing research is exploring its potential as a therapeutic agent and tool for scientific investigation.
Synthesis Methods
The synthesis of 2-[(7-Chloro-1,3-benzodioxole-5-carbonyl)amino]propanoic acid involves several steps. The starting material is 2-amino-3-(7-chloro-1,3-benzodioxol-5-yl)propanoic acid, which is then protected using a tert-butyloxycarbonyl (Boc) group. The Boc-protected compound is then coupled with N-tert-butoxycarbonyl-3-aminopropanal to form the desired product, which is then deprotected to yield 2-[(7-Chloro-1,3-benzodioxole-5-carbonyl)amino]propanoic acid.
Scientific Research Applications
2-[(7-Chloro-1,3-benzodioxole-5-carbonyl)amino]propanoic acid has been extensively studied for its potential as an anticancer agent. It has been shown to selectively inhibit RNA polymerase I transcription, which is upregulated in many cancer cells, leading to cell death. CX-5461 has been tested in preclinical models of various cancers, including breast, prostate, and leukemia, and has shown promising results.
properties
IUPAC Name |
2-[(7-chloro-1,3-benzodioxole-5-carbonyl)amino]propanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClNO5/c1-5(11(15)16)13-10(14)6-2-7(12)9-8(3-6)17-4-18-9/h2-3,5H,4H2,1H3,(H,13,14)(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DRWGJVMGSVOXCA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)NC(=O)C1=CC2=C(C(=C1)Cl)OCO2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClNO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.65 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(7-Chloro-1,3-benzodioxole-5-carbonyl)amino]propanoic acid |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.